molecular formula C20H14ClN3O3S2 B12197752 N-{5-[(2-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}naphthalene-1-carboxamide

N-{5-[(2-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}naphthalene-1-carboxamide

Cat. No.: B12197752
M. Wt: 443.9 g/mol
InChI Key: BGFKQCMVKIISLV-UHFFFAOYSA-N
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Description

N-{5-[(2-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}naphthalene-1-carboxamide is a complex organic compound that belongs to the class of sulfonyl thiadiazole derivatives This compound is characterized by the presence of a naphthalene ring, a thiadiazole ring, and a sulfonyl group attached to a chlorobenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(2-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}naphthalene-1-carboxamide typically involves multi-step chemical processes. The general synthetic route includes the following steps:

    Thiadiazole Formation: The formation of the thiadiazole ring is accomplished by cyclization of the sulfonylated intermediate with thiosemicarbazide under acidic conditions.

    Naphthalene Carboxamide Formation: The final step involves the coupling of the thiadiazole intermediate with naphthalene-1-carboxylic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(2-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}naphthalene-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl moiety, where the chlorine atom is replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

N-{5-[(2-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}naphthalene-1-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-{5-[(2-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}naphthalene-1-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The sulfonyl and thiadiazole groups are key functional moieties that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-{5-[(2-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}benzamide
  • N-{5-[(2-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}phenylacetamide

Uniqueness

N-{5-[(2-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}naphthalene-1-carboxamide is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties. This structural feature differentiates it from other similar compounds and may contribute to its specific biological and chemical activities.

Properties

Molecular Formula

C20H14ClN3O3S2

Molecular Weight

443.9 g/mol

IUPAC Name

N-[5-[(2-chlorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide

InChI

InChI=1S/C20H14ClN3O3S2/c21-17-11-4-2-7-14(17)12-29(26,27)20-24-23-19(28-20)22-18(25)16-10-5-8-13-6-1-3-9-15(13)16/h1-11H,12H2,(H,22,23,25)

InChI Key

BGFKQCMVKIISLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NN=C(S3)S(=O)(=O)CC4=CC=CC=C4Cl

Origin of Product

United States

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